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Compound of Interest

Compound Name: (E)-1-Phenyl-1-butene

Cat. No.: B8732561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-phenyl-1-

butene, focusing on their synthesis, characterization, and distinct properties. The restricted

rotation around the carbon-carbon double bond in 1-phenyl-1-butene gives rise to two

geometric isomers: (E)-1-phenyl-1-butene (trans) and (Z)-1-phenyl-1-butene (cis).[1] These

stereoisomers exhibit unique physical and chemical characteristics that are crucial for their

application in research and development.

Physicochemical Properties
The (E) and (Z) isomers of 1-phenyl-1-butene, while sharing the same molecular formula and

weight, display notable differences in their physical properties. These differences, arising from

their distinct spatial arrangements, are summarized below.
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Property (E)-1-Phenyl-1-butene (Z)-1-Phenyl-1-butene

Molecular Formula C₁₀H₁₂ C₁₀H₁₂

Molecular Weight 132.20 g/mol [2] 132.20 g/mol [3]

CAS Number 1005-64-7[2] 1560-09-4[3]

Boiling Point 189 °C at 760 mmHg No specific data found

Melting Point -43 °C No specific data found

Density 0.899 g/cm³ No specific data found

Refractive Index 1.5401 No specific data found

Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and differentiation of the (E) and (Z)

isomers of 1-phenyl-1-butene. The distinct electronic and steric environments of the protons

and carbon atoms in each isomer lead to unique spectral fingerprints.

1H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to show significant differences,

particularly in the chemical shifts and coupling constants of the vinylic protons.

Proton
(E)-1-Phenyl-1-butene
(Predicted)

(Z)-1-Phenyl-1-butene
(Predicted)

Vinylic H (α to phenyl) ~6.3 ppm (doublet) ~6.5 ppm (doublet)

Vinylic H (β to phenyl) ~6.2 ppm (doublet of triplets) ~5.7 ppm (doublet of triplets)

Allylic CH₂ ~2.2 ppm (quintet) ~2.5 ppm (quintet)

Terminal CH₃ ~1.1 ppm (triplet) ~1.0 ppm (triplet)

Aromatic H ~7.2-7.4 ppm (multiplet) ~7.2-7.4 ppm (multiplet)

3JHH (vinylic) ~15-16 Hz (trans) ~10-12 Hz (cis)
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13C NMR Spectroscopy
The 13C NMR spectra also provide valuable information for distinguishing between the two

isomers.

Carbon (E)-1-Phenyl-1-butene (Z)-1-Phenyl-1-butene

Quaternary Aromatic C ~138 ppm ~137 ppm

Vinylic C (α to phenyl) ~130 ppm ~129 ppm

Vinylic C (β to phenyl) ~129 ppm ~128 ppm

Aromatic CH ~128, 127, 126 ppm ~128, 127, 126 ppm

Allylic CH₂ ~26 ppm ~21 ppm

Terminal CH₃ ~14 ppm ~14 ppm

Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the aromatic ring and

the carbon-carbon double bond. However, the out-of-plane C-H bending vibrations can be

diagnostic for the stereochemistry of the double bond.

Functional Group (E)-1-Phenyl-1-butene (Z)-1-Phenyl-1-butene

Aromatic C-H stretch 3100-3000 cm⁻¹ 3100-3000 cm⁻¹

Aliphatic C-H stretch 3000-2850 cm⁻¹ 3000-2850 cm⁻¹

C=C stretch (aromatic) 1600-1450 cm⁻¹ 1600-1450 cm⁻¹

C=C stretch (alkene) ~1650 cm⁻¹ (weak) ~1655 cm⁻¹ (weak)

Trans C-H bend (out-of-plane) ~965 cm⁻¹ (strong) Absent

Cis C-H bend (out-of-plane) Absent ~700 cm⁻¹ (strong)

Monosubstituted benzene

bend

~740 and ~690 cm⁻¹ (strong)

[4]
~740 and ~690 cm⁻¹ (strong)
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Experimental Protocols
Synthesis of (E)-1-Phenyl-1-butene via Wittig Reaction
The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. The use

of a stabilized ylide generally favors the formation of the (E)-isomer.[1][5]

Materials:

Propyltriphenylphosphonium bromide

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Benzaldehyde

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes

Procedure:

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.0 eq)

in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Add n-butyllithium (1.0 eq) dropwise to the suspension. The formation of a deep red or

orange color indicates the formation of the ylide.[5]

Stir the mixture at 0 °C for 30 minutes.
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Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of benzaldehyde (1.0

eq) in anhydrous THF dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of

ammonium chloride.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[2]

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using hexanes as the

eluent to yield (E)-1-phenyl-1-butene.[5]

Synthesis of (Z)-1-Phenyl-1-butene via Wittig Reaction
The synthesis of the (Z)-isomer can be favored by using an unstabilized ylide and salt-free

conditions.

Materials:

Propyltriphenylphosphonium bromide

Anhydrous tetrahydrofuran (THF)

Sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS)

Benzaldehyde

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography

Hexanes

Procedure:

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert

atmosphere, suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.

Add sodium amide or sodium hexamethyldisilazide (1.0 eq) and stir the mixture at room

temperature until the ylide is formed (indicated by a color change).

Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of benzaldehyde

(1.0 eq) in anhydrous THF dropwise.

Allow the reaction to proceed at -78 °C for 1-2 hours.

Work-up and Purification: Follow the same work-up and purification procedure as described

for the (E)-isomer.

Separation of (E)- and (Z)-1-Phenyl-1-butene Isomers by
Column Chromatography
The difference in polarity between the (E) and (Z) isomers allows for their separation using

column chromatography.

Materials:

Mixture of (E)- and (Z)-1-phenyl-1-butene

Silica gel (230-400 mesh)

Hexanes or petroleum ether

Small amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane,

optional)

Chromatography column
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Collection tubes

Procedure:

Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack it into a

chromatography column.

Add a thin layer of sand on top of the silica gel.

Sample Loading: Dissolve the isomer mixture in a minimal amount of hexanes and carefully

load it onto the top of the column.

Elution: Elute the column with hexanes. The less polar (E)-isomer will elute first.

If separation is not complete, a small amount of a slightly more polar solvent can be added to

the eluent to increase the elution rate of the more polar (Z)-isomer.

Fraction Collection: Collect fractions and monitor their composition using TLC or GC.

Combine the fractions containing the pure isomers and remove the solvent under reduced

pressure.

Visualizations
Stereoselective Synthesis via Wittig Reaction
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Caption: Stereoselective synthesis of (E)- and (Z)-1-phenyl-1-butene via the Wittig reaction.
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Experimental Workflow for Isomer Separation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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